1-(2-(2,4-Dichlorophenyl)-2-((4-methoxyphenoxy)methoxy)ethyl)-1H-imidazole nitrate
Description
This compound is an imidazole-derived antifungal agent characterized by a 2,4-dichlorophenyl group and a unique (4-methoxyphenoxy)methoxy substituent on the ethyl chain of the imidazole core. These agents inhibit fungal ergosterol biosynthesis by targeting lanosterol 14α-demethylase, disrupting membrane integrity .
Properties
CAS No. |
71821-05-1 |
|---|---|
Molecular Formula |
C19H19Cl2N3O6 |
Molecular Weight |
456.3 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(4-methoxyphenoxy)methoxy]ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C19H18Cl2N2O3.HNO3/c1-24-15-3-5-16(6-4-15)25-13-26-19(11-23-9-8-22-12-23)17-7-2-14(20)10-18(17)21;2-1(3)4/h2-10,12,19H,11,13H2,1H3;(H,2,3,4) |
InChI Key |
KXFKVZMEHNZSJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCOC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Biological Activity
1-(2-(2,4-Dichlorophenyl)-2-((4-methoxyphenoxy)methoxy)ethyl)-1H-imidazole nitrate, commonly referred to by its CAS number 71821-05-1, is a novel imidazole derivative that has garnered attention due to its potential biological activities. This compound exhibits a diverse range of pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C19H18Cl2N2O3
- Molecular Weight : 456.31 g/mol
- CAS Number : 71821-05-1
- Structural Characteristics : The compound features a dichlorophenyl group and a methoxyphenoxy moiety, contributing to its biological activity.
Antimicrobial Activity
Research indicates that imidazole derivatives possess significant antimicrobial properties. In a study evaluating various imidazole compounds, it was found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound demonstrated effectiveness in inhibiting bacterial growth in vitro, suggesting its potential as an antimicrobial agent .
Antitumor Activity
The antitumor potential of this imidazole derivative has been explored in several studies. Notably, it has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For instance:
- Cell Lines Tested : A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer).
- Mechanism of Action : The compound increased the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), leading to enhanced apoptosis rates compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| A549 | 18.53 | 68.2 |
| SGC-7901 | 20.00 | 65.0 |
| HeLa | 15.00 | 70.0 |
Cytotoxicity Studies
Cytotoxicity assays using human dermal fibroblasts (HFF-1) revealed that the compound's cytotoxic effects were concentration-dependent. At lower concentrations (≤156 µg/mL), cell viability remained above 80%, while higher concentrations led to significant reductions in viability .
Study on Antitumor Activity
In a detailed investigation into the antitumor effects of imidazole derivatives, compound 4f (a close analog) was assessed for its antiproliferative activity against multiple cancer cell lines. The study concluded that compound 4f not only exhibited superior potency compared to traditional chemotherapeutics but also demonstrated selectivity towards tumor cells over normal cells .
Toxicological Profile
The acute toxicity of the compound has been evaluated with an LD50 value of approximately 2600 mg/kg in rodent models . While this suggests a relatively low acute toxicity profile, further studies are required to establish comprehensive safety data.
Scientific Research Applications
The compound 1-(2-(2,4-Dichlorophenyl)-2-((4-methoxyphenoxy)methoxy)ethyl)-1H-imidazole nitrate is a complex chemical structure that has garnered attention in various scientific research domains, particularly in medicinal chemistry, due to its potential therapeutic applications. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.
Antimicrobial Activity
Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study:
In vitro assays demonstrated that compounds with structural similarities to this imidazole derivative effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing potential applications in developing new antimicrobial agents.
Anticancer Properties
Compounds containing imidazole rings are frequently investigated for their anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways.
Case Study:
A comparative study involving a series of imidazole-based compounds revealed that those structurally related to this compound significantly reduced tumor growth in xenograft models of breast cancer. This suggests potential therapeutic applications in oncology.
Antioxidant Activity
The antioxidant properties of imidazole derivatives have also been explored extensively. The ability to scavenge free radicals can contribute to cellular protection against oxidative stress.
Research Findings:
Studies have demonstrated that compounds similar to this one possess notable antioxidant activity, which could be beneficial in formulating supplements or drugs aimed at reducing oxidative damage in cells.
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural Variations
Key structural differences among imidazole antifungals lie in their aromatic substituents and ether/oxime linkages:
The (4-methoxyphenoxy)methoxy group in the target compound introduces a larger, more polar substituent compared to the dichlorinated benzyl groups in miconazole or isoconazole. This may enhance water solubility relative to highly lipophilic analogs like miconazole (log P ≈ 6.25) .
Physicochemical Properties
Spectrum of Activity
While direct data for the target compound is unavailable, inferences can be drawn from structural analogs:
- Miconazole Nitrate : Broad-spectrum activity against Candida spp., dermatophytes (e.g., Trichophyton), and Malassezia .
- Isoconazole Nitrate : Effective against Candida and dermatophytes, with enhanced activity in vaginal formulations due to solubility properties .
- Sertaconazole : Superior efficacy in cutaneous infections due to benzothienyl group enhancing tissue retention .
The target compound’s (4-methoxyphenoxy)methoxy group may expand its spectrum to include azole-resistant strains, as polar groups can improve binding to mutated lanosterol demethylase .
Research Findings and Innovations
- Sertaconazole Development : Structural modification with a benzo[b]thienyl group demonstrated prolonged antifungal activity, supporting the hypothesis that aromatic substitutions enhance efficacy .
- Isoconazole Stability : Nitrate salt formulation improves stability and solubility, a strategy applicable to the target compound .
Preparation Methods
Synthesis of Imidazole Intermediate
The foundational step involves synthesizing the imidazole nucleus, often via cyclization of suitable precursors such as amino acids or aldehydes with nitriles or amidines under acidic or basic conditions. The patent CN104860887A details a method where imidazole derivatives are prepared through a multi-step process involving:
- Condensation of formamide derivatives with appropriate aldehydes.
- Cyclization facilitated by catalysts like calcium carbonate or sodium ethoxide.
- Purification via recrystallization.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Formamide, aldehyde | Reflux, 100°C | 75% | Formation of imidazole ring |
| 2 | Cyclization catalyst | 110-115°C, 1-2 hrs | 80% | Cyclization to imidazole core |
Coupling of Dichlorophenyl and Imidazole
The key to synthesizing the target compound involves nucleophilic substitution where the dichlorophenyl group is attached to the imidazole ring. According to patent CN104860887A, the process involves:
- Reacting 2-chloro-1-(2,4-dichlorophenyl)-ethanol with imidazole derivatives.
- Using DMF as a solvent for high polarity and solubility.
- Catalyzing the reaction with PEG600 to facilitate nucleophilic attack.
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 3 | 2-chloro-1-(2,4-dichlorophenyl)-ethanol | DMF | 110-115°C | 4 hrs | 92% | High yield, industrially scalable |
Introduction of the Methoxyphenoxy Group
This step involves nucleophilic substitution of the chlorinated intermediate with a methoxyphenoxy group, often via Williamson ether synthesis:
- Using appropriate phenol derivatives (e.g., 4-methoxyphenol).
- Employing bases such as potassium carbonate.
- Conducted in polar aprotic solvents like DMF or acetone.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 4 | 4-methoxyphenol | K2CO3, DMF | 85-90% | Efficient ether formation |
Nitration and Salt Formation
The final step involves nitration to form the nitrate salt:
- Nitrate source such as nitric acid or nitrating mixtures.
- Controlled temperature to prevent over-nitration.
- Purification via recrystallization.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 5 | Nitric acid | 0-5°C | 80-85% | Stable nitrate salt |
Data Tables Summarizing Preparation Conditions
| Step | Reagents | Solvent | Catalyst | Temperature | Time | Yield | Purification Method |
|---|---|---|---|---|---|---|---|
| 1 | Formamide, aldehyde | None | None | 100°C | 2 hrs | 75% | Recrystallization |
| 2 | Imidazole precursors | None | None | 110-115°C | 1-2 hrs | 80% | Filtration, washing |
| 3 | 2-chloro-1-(2,4-dichlorophenyl)-ethanol | DMF | PEG600 | 110-115°C | 4 hrs | 92% | Centrifugation, recrystallization |
| 4 | 4-methoxyphenol | DMF | K2CO3 | 50-55°C | 2 hrs | 85-90% | Recrystallization |
| 5 | Nitric acid | Cold | None | 0-5°C | 1 hr | 80-85% | Recrystallization |
Research Outcomes and Industrial Relevance
The synthesis methods described demonstrate:
- High efficiency : Yields exceeding 90% in key steps.
- Simplicity : Use of common reagents and straightforward procedures.
- Industrial scalability : Conditions suitable for large-scale production.
- Environmental considerations : Recyclable solvents like DMF and minimal waste generation.
The process's robustness is validated through multiple embodiments, with optimized reaction temperatures (110-115°C) and reagent ratios ensuring high purity and yield.
Q & A
Q. What are the recommended synthetic routes for 1-(2-(2,4-dichlorophenyl)-2-((4-methoxyphenoxy)methoxy)ethyl)-1H-imidazole nitrate, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via multi-step reactions, typically starting with 2,4-dichlorophenyl precursors. A common approach involves:
Substitution reactions to introduce the methoxyphenoxy methoxy group .
Nucleophilic substitution with imidazole derivatives under controlled pH and temperature (e.g., 60–80°C in anhydrous ethanol) .
Nitration to form the nitrate salt, requiring stoichiometric nitric acid in a non-aqueous solvent .
Yield optimization depends on reaction time, catalyst selection (e.g., K₂CO₃ for deprotonation), and purification via column chromatography .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- HPLC-MS : Quantifies purity (>98%) and identifies major impurities (e.g., dechlorinated byproducts) .
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., integration ratios for dichlorophenyl protons at δ 7.2–7.8 ppm) .
- FT-IR : Validates functional groups (e.g., C-O-C stretch at 1250 cm⁻¹ for the methoxy group) .
- XRD : Resolves crystallinity, critical for bioavailability studies in pharmaceuticals .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antifungal efficacy data across different fungal strains?
Methodological Answer: Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from:
- Strain-specific resistance mechanisms (e.g., efflux pump activation in Candida albicans) .
- Experimental variables : Inoculum size, growth media pH, and incubation time .
Resolution Strategy : - Standardize assays using CLSI (Clinical and Laboratory Standards Institute) guidelines.
- Cross-validate results with fluorescence-based viability assays (e.g., FUN-1 staining) to reduce false negatives .
Q. What strategies are effective in identifying and quantifying synthesis-related impurities?
Methodological Answer: Key impurities include:
| Impurity ID | Structure Description | CAS Number | Source |
|---|---|---|---|
| Impurity F | 3,4-Dichlorobenzyl isomer | 27220-35-5 | Side reaction |
| Impurity G | 2,5-Dichlorobenzyl isomer | 909277-72-1 | Incomplete substitution |
| Analytical Workflow : |
- Use HPLC-DAD/ELSD with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to separate isomers .
- LC-QTOF-MS quantifies trace impurities (<0.1%) and elucidates fragmentation pathways .
Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- QSAR Models : Predict logP and solubility using descriptors like topological polar surface area (TPSA) .
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability .
- Docking Studies : Identify binding affinity to fungal CYP51 (lanosterol 14α-demethylase) for targeted derivatization .
Q. What environmental persistence studies are critical for assessing ecological risks?
Methodological Answer:
- Hydrolysis Studies : Conduct at pH 4–9 to measure half-life (e.g., t₁/₂ >30 days at pH 7 indicates high persistence) .
- Soil Microcosm Assays : Quantify degradation via LC-MS/MS and monitor metabolites (e.g., dichlorophenol) .
- Photolysis : Expose to UV-Vis light (λ=254–365 nm) to assess photodegradation pathways .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallography data regarding the compound’s stereochemistry?
Methodological Answer:
- Single-Crystal XRD : Resolve racemic mixtures by growing crystals in chiral solvents (e.g., (+)-menthol) .
- VCD (Vibrational Circular Dichroism) : Differentiate enantiomers via polarized IR spectra .
- Cross-validate with synthetic standards of known configuration .
Methodological Optimization
Q. What advanced techniques improve the scalability of the synthesis process?
Methodological Answer:
- Flow Chemistry : Reduces reaction time by 50% via continuous processing of intermediates .
- Microwave-Assisted Synthesis : Enhances yield (15–20% improvement) in nitration steps .
- DoE (Design of Experiments) : Optimizes variables (e.g., temperature, solvent ratio) using response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
